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Introduction
BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has

been investigated for the treatment of autoimmune diseases.[1][2][3] Its mechanism of action

involves agonizing the S1P1R, which leads to the sequestration of lymphocytes within the

lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the

peripheral blood, a condition known as lymphopenia.[4][5] This pharmacodynamic effect is

central to the therapeutic potential of BMS-986104. Accurate and consistent measurement of

lymphocyte counts is therefore a critical component in the preclinical and clinical development

of this compound to assess its pharmacodynamics, safety, and efficacy.

These application notes provide detailed protocols for quantifying lymphocyte counts in

subjects treated with BMS-986104, utilizing standard hematological and flow cytometric

methods.

Data Presentation
The primary pharmacodynamic effect of BMS-986104 is a dose-dependent reduction in

peripheral blood lymphocyte counts. A Phase I clinical trial (NCT02211469) was designed to

assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending

doses of BMS-986104 in healthy male subjects.[1][2] A primary objective of this study was to
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determine if single doses could achieve a sufficient level of lymphopenia, defined as a 50% to

70% reduction in the absolute lymphocyte count (ALC), without significant adverse events.[1][2]

While the full dataset from this trial is not publicly available, the expected effect on lymphocyte

counts based on the trial's objectives and the mechanism of action of S1P1R modulators is

summarized in the table below. For comparison, a related S1P1R modulator, BMS-986166, has

been shown to induce a maximum reduction in ALC of approximately 80%.

Table 1: Expected Change in Absolute Lymphocyte Count (ALC) Following BMS-986104
Administration

Time Point
Expected Mean ALC (cells/
μL)

Expected Percent
Reduction from Baseline

Baseline (Pre-dose) 2,200 0%

24 hours post-dose 880 60%

48 hours post-dose 770 65%

72 hours post-dose 660 70%

7 days post-dose 880 60%

14 days post-dose 1,320 40%

Note: The values presented are hypothetical based on the stated objectives of clinical trials for

S1P1R modulators and are intended for illustrative purposes.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1R signaling pathway affected by BMS-986104 and

the general experimental workflow for measuring lymphocyte counts.
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Figure 1. S1P1R Signaling Pathway Modulation by BMS-986104.
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Figure 2. Experimental Workflow for Lymphocyte Count Measurement.

Experimental Protocols
Two primary methods are recommended for measuring lymphocyte counts following treatment

with BMS-986104: Complete Blood Count (CBC) for total lymphocyte enumeration and Flow

Cytometry for detailed lymphocyte subset analysis.
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Protocol 1: Absolute Lymphocyte Count Measurement
by Complete Blood Count (CBC)
This protocol outlines the procedure for obtaining an absolute lymphocyte count from a whole

blood sample using an automated hematology analyzer.

1. Materials and Equipment:

Venipuncture supplies (needle, syringe or vacutainer system)

3-4 mL K2 EDTA anticoagulation tubes

Automated hematology analyzer (e.g., Sysmex XN series, Beckman Coulter DxH series)

Calibrators and quality control materials for the hematology analyzer

Sample mixer/rocker

2. Procedure:

Sample Collection:

1. Collect 3-4 mL of whole blood via venipuncture into a K2 EDTA tube.

2. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing

with the anticoagulant and prevent clotting.

3. Label the tube with the subject identifier, date, and time of collection.

Sample Handling and Storage:

1. Analyze the sample within 24 hours of collection.

2. If immediate analysis is not possible, store the sample at room temperature (18-25°C). Do

not refrigerate or freeze the sample for CBC analysis.

Instrument Preparation:
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1. Perform daily startup and quality control checks on the hematology analyzer according to

the manufacturer's instructions.

2. Ensure that the instrument is properly calibrated.

Sample Analysis:

1. Gently mix the blood sample on a rocker for at least 5 minutes before analysis to ensure

homogeneity.

2. Aspirate the sample into the hematology analyzer.

3. The analyzer will automatically perform a complete blood count, including the white blood

cell (WBC) count and the lymphocyte percentage.

4. The absolute lymphocyte count is calculated by the instrument (ALC = WBC count × %

lymphocytes).

Data Recording:

1. Record the absolute lymphocyte count (reported in cells/μL or x10^9/L), total WBC count,

and lymphocyte percentage.

2. Note any flags or warnings generated by the analyzer.

Protocol 2: Lymphocyte Subset Enumeration by Flow
Cytometry
This protocol provides a method for identifying and quantifying specific lymphocyte populations

(e.g., T cells, B cells, NK cells, and their subsets) using multi-color flow cytometry.

1. Materials and Equipment:

Whole blood collected in K2 EDTA tubes

Phosphate-buffered saline (PBS)
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Fluorescently conjugated monoclonal antibodies against lymphocyte surface markers (e.g.,

CD3, CD4, CD8, CD19, CD56)

Lysing solution (e.g., BD FACSLysing Solution)

Flow cytometer (e.g., BD FACSCanto II, Beckman Coulter CytoFLEX)

Flow cytometry tubes

Micropipettes

Vortex mixer

Centrifuge

2. Antibody Panel: A typical immunophenotyping panel for major lymphocyte subsets would

include:

CD45-PerCP (pan-leukocyte marker)

CD3-FITC (T cell marker)

CD4-APC (Helper T cell marker)

CD8-PE (Cytotoxic T cell marker)

CD19-PE-Cy7 (B cell marker)

CD16/56-APC-Cy7 (NK cell marker)

3. Staining Procedure:

Add 100 μL of well-mixed whole blood to the bottom of a flow cytometry tube.

Add the pre-determined optimal volume of each fluorescently conjugated antibody to the

tube.

Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
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Add 2 mL of 1X lysing solution to each tube.

Vortex immediately and incubate for 10 minutes at room temperature in the dark.

Centrifuge the tubes at 300 x g for 5 minutes.

Decant the supernatant and resuspend the cell pellet in 2 mL of PBS.

Centrifuge at 300 x g for 5 minutes.

Decant the supernatant and resuspend the cell pellet in 0.5 mL of PBS for acquisition on the

flow cytometer.

4. Flow Cytometer Setup and Acquisition:

Perform daily instrument startup, cleaning, and quality control using standardized beads.

Set up the appropriate voltage and compensation settings using single-stained controls.

Acquire data for each sample, collecting a sufficient number of events (typically 50,000-

100,000 events in the lymphocyte gate).

5. Data Analysis:

Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC)

characteristics.

Further refine the lymphocyte gate using the CD45 vs. SSC plot.

From the gated lymphocyte population, identify and quantify the percentages of T cells

(CD3+), B cells (CD19+), and NK cells (CD3-CD16/56+).

Within the T cell population, determine the percentages of helper T cells (CD3+CD4+) and

cytotoxic T cells (CD3+CD8+).

Calculate the absolute count of each subset by multiplying its percentage by the absolute

lymphocyte count obtained from the CBC.
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Conclusion
The protocols outlined in these application notes provide a standardized approach to

measuring lymphocyte counts in subjects treated with BMS-986104. Consistent application of

these methods is essential for accurately characterizing the pharmacodynamic profile of the

drug and for making informed decisions during its development. Adherence to good laboratory

practices, including regular instrument calibration and quality control, is crucial for generating

reliable and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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